1-(1H-pyrrol-2-yl)propan-2-ol
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Overview
Description
1-(1H-pyrrol-2-yl)propan-2-ol is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by a pyrrole ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrol-2-yl)propan-2-ol typically involves the reaction of pyrrole with propanal in the presence of a suitable catalyst. One common method is the reduction of 1-(1H-pyrrol-2-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as palladium on carbon or platinum oxide may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrrol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(1H-pyrrol-2-yl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form 1-(1H-pyrrol-2-yl)propan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-(1H-pyrrol-2-yl)propan-2-one.
Reduction: 1-(1H-pyrrol-2-yl)propan-2-amine.
Substitution: 1-(1H-pyrrol-2-yl)propan-2-chloride or 1-(1H-pyrrol-2-yl)propan-2-bromide.
Scientific Research Applications
1-(1H-pyrrol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(1H-pyrrol-2-yl)propan-2-ol can be compared with other similar compounds, such as:
Pyrrolidine: A saturated analog with a similar structure but different chemical properties and biological activities.
Pyrrole-2-carboxaldehyde: An aldehyde derivative with distinct reactivity and applications.
1-(1H-pyrrol-2-yl)ethanone: A ketone derivative with different chemical behavior and uses.
Uniqueness: this compound is unique due to its specific combination of a pyrrole ring and a propanol group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H11NO |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-6(9)5-7-3-2-4-8-7/h2-4,6,8-9H,5H2,1H3 |
InChI Key |
DXQDBDDCDQHPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CN1)O |
Origin of Product |
United States |
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